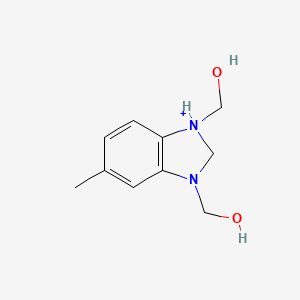
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound that belongs to the class of benzimidazoles. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into other benzimidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce 1,3-dihydroxy-5-methylbenzimidazole.
Scientific Research Applications
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Known for its use in various industrial applications.
DMDM hydantoin: Used as an antimicrobial preservative in cosmetics.
Bis-tris propane: Utilized as a buffer in molecular biology.
Uniqueness
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium stands out due to its unique chemical structure, which imparts specific properties and reactivity
Properties
CAS No. |
141702-79-6 |
|---|---|
Molecular Formula |
C10H15N2O2+ |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-5-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl]methanol |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-9-10(4-8)12(7-14)5-11(9)6-13/h2-4,13-14H,5-7H2,1H3/p+1 |
InChI Key |
RNVNDFDFEVMRRZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=C(C=C1)[NH+](CN2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

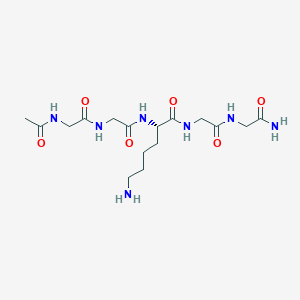

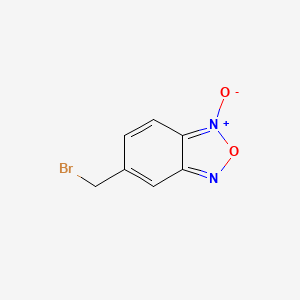
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
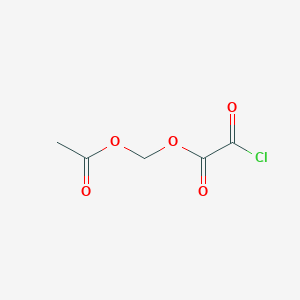
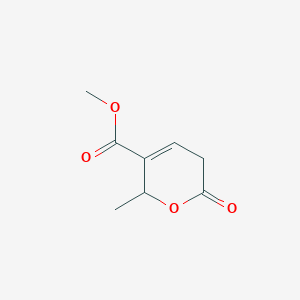
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)

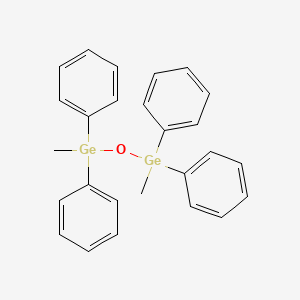
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
